molecular formula C20H22N2O3 B3019111 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide CAS No. 1261016-66-3

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B3019111
CAS No.: 1261016-66-3
M. Wt: 338.407
InChI Key: BIHVYHAPNCXWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide is an organic compound with a complex structure It features a cyano group, a dimethoxyphenyl group, and a dimethylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to a condensation reaction with 3,5-dimethylaniline in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide can be compared with other cyano-substituted aromatic compounds and amides.
  • Examples include 2-cyano-3-(2,4-dimethoxyphenyl)propanamide and 2-cyano-3-(3,5-dimethylphenyl)propanamide.

Uniqueness

  • The presence of both 2,4-dimethoxyphenyl and 3,5-dimethylphenyl groups in the same molecule provides unique steric and electronic properties.
  • This compound’s specific structure may result in distinct biological activities and reactivity compared to similar compounds.

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-7-14(2)9-17(8-13)22-20(23)16(12-21)10-15-5-6-18(24-3)11-19(15)25-4/h5-9,11,16H,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHVYHAPNCXWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.